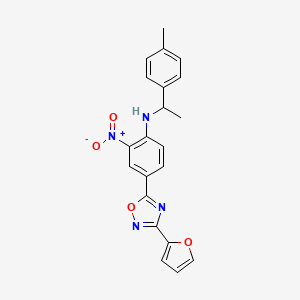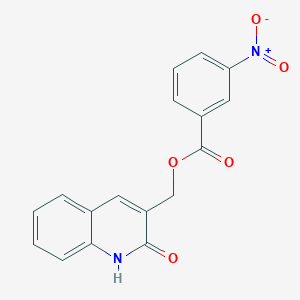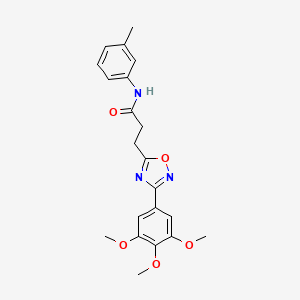![molecular formula C26H22N2O2 B7699599 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide, also known as CF3B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, this compound can potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various disease models. In material science, this compound has been shown to form stable and functionalized self-assembled monolayers on various surfaces. In catalysis, this compound has been shown to catalyze various organic reactions with high efficiency and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, such as its relatively low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, this compound can be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide research, including:
1. Further investigation of this compound as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
2. Exploration of this compound as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
3. Development of new catalytic reactions using this compound as a catalyst, particularly in the area of asymmetric catalysis.
4. Investigation of the potential of this compound as a diagnostic tool for cancer or other diseases, based on its ability to selectively target specific enzymes or proteins.
5. Optimization of the synthesis method for this compound to improve its yield, purity, and cost-effectiveness.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Further research is needed to fully explore its potential and to optimize its synthesis method for wider use.
Métodos De Síntesis
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzaldehyde with 3,5-dimethoxybenzohydrazide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been explored for its potential use as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various organic reactions.
Propiedades
IUPAC Name |
N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(17-20-6-2-1-3-7-20)28-27-18-21-11-14-25(15-12-21)30-19-22-10-13-23-8-4-5-9-24(23)16-22/h1-16,18H,17,19H2,(H,28,29)/b27-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHLMCTIBCGJW-OVVQPSECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


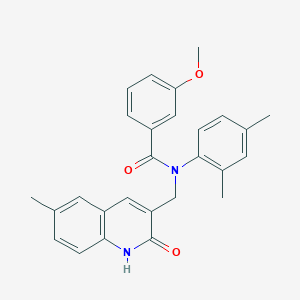

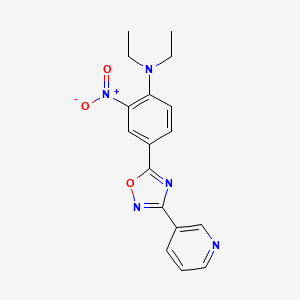




![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
